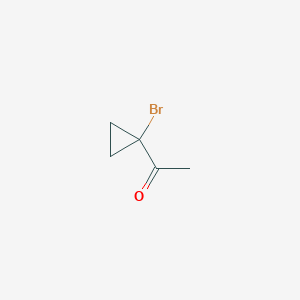

1-(1-Bromocyclopropyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWROPAHGVWQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502848 | |

| Record name | 1-(1-Bromocyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63141-08-2 | |

| Record name | 1-(1-Bromocyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromocyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1-Bromocyclopropyl)ethanone

Introduction

1-(1-Bromocyclopropyl)ethanone is a halogenated cyclopropyl ketone that holds potential as a versatile building block in organic synthesis. The presence of a strained three-membered ring, a reactive carbonyl group, and a halogenated quaternary carbon makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The precise structural elucidation and purity assessment of such compounds are paramount for their effective application. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive guide based on established spectroscopic principles and data from analogous compounds. We will delve into the theoretical basis for the expected spectral features, provide standardized protocols for data acquisition, and interpret the predicted data in the context of the molecule's unique structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Framework: Predicted ¹H and ¹³C NMR Spectra

The structure of this compound presents a unique set of NMR-active nuclei. The key features to consider are the methyl group of the acetyl moiety and the diastereotopic protons of the cyclopropyl ring.

-

¹H NMR Spectroscopy: The cyclopropyl ring's protons are expected to exhibit complex splitting patterns due to their diastereotopicity. The two methylene groups on the cyclopropyl ring are adjacent to a stereocenter (the quaternary carbon C1), rendering all four protons chemically non-equivalent. This will lead to a complex multiplet region in the upfield portion of the spectrum. The methyl protons of the acetyl group, being distant from the stereocenter, will likely appear as a sharp singlet.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the carbonyl carbon, the quaternary carbon bearing the bromine atom, the methylene carbons of the cyclopropyl ring, and the methyl carbon. The chemical shifts will be influenced by the electronegativity of the oxygen and bromine atoms and the unique electronic nature of the cyclopropyl ring.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for a compound like this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Predicted Data Interpretation and Analysis

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts are estimated based on the data for 1-cyclopropylethanone and the known effects of α-halogenation.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.4 | Singlet | 3H | -COCH₃ |

| ~ 1.5 - 1.2 | Multiplet | 4H | -CH₂CH₂- (cyclopropyl) |

The methyl protons are expected to be deshielded by the adjacent carbonyl group. The cyclopropyl protons will likely appear as a complex multiplet due to geminal and cis/trans vicinal couplings.

The predicted ¹³C NMR chemical shifts are presented below, with comparisons to 1-cyclopropylethanone and bromocyclopropane to rationalize the predictions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~ 205 | Similar to other cyclopropyl ketones. |

| C-Br | ~ 40 | The quaternary carbon is significantly shielded compared to a typical alkyl carbon due to the heavy atom effect of bromine. |

| -CH₂- (cyclopropyl) | ~ 20 | Deshielded compared to unsubstituted cyclopropane due to the adjacent carbonyl and bromine. |

| -CH₃ | ~ 28 | Typical chemical shift for a methyl ketone. |

Visualization: Predicted NMR Correlations

A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for confirming the connectivity. The following diagram illustrates the key expected long-range correlations.

An In-Depth Technical Guide to 1-(1-Bromocyclopropyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its incorporation into a molecular scaffold imparts a unique set of properties, including conformational rigidity, metabolic stability, and the ability to modulate electronic characteristics.[3][4] When conjugated with a carbonyl group, as in cyclopropyl ketones, the strained ring system exhibits distinct reactivity, making it a valuable synthon for the construction of more complex molecular architectures.

1-(1-Bromocyclopropyl)ethanone combines the features of a cyclopropyl ketone with an α-bromo substituent. This arrangement is anticipated to provide a reactive handle for a variety of nucleophilic substitution and coupling reactions, further expanding its synthetic utility. The presence of the bromine atom at a quaternary carbon center also introduces a unique stereoelectronic environment that can be exploited in the design of novel chemical entities.

This guide will serve as a foundational resource for the scientific community, providing a detailed, logical framework for the synthesis, characterization, and strategic application of this compound.

Molecular Structure and Predicted Physicochemical Properties

While experimental data for this compound is not available, we can infer its properties from its constituent parts and from data on analogous compounds such as 1-(1-chlorocyclopropyl)ethanone (CAS RN: 63141-09-3).[5][6]

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₅H₇BrO | |

| Molecular Weight | 163.01 g/mol | |

| Appearance | Colorless to pale yellow liquid | Analogy to similar ketones and haloalkanes |

| Boiling Point | > 150 °C | Higher than 1-cyclopropylethanone (~128 °C) due to increased molecular weight and polarity |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate); Insoluble in water | General solubility of organic halides and ketones |

Synthesis of this compound

A plausible and efficient synthesis of this compound would involve a two-step process starting from commercially available materials. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-Cyclopropylethanone (Acetylcyclopropane)

The precursor, 1-cyclopropylethanone, can be synthesized via several established methods.[7] A common and scalable approach involves the reaction of α-acetyl-γ-butyrolactone with a halide salt.[8]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add α-acetyl-γ-butyrolactone and a catalytic amount of a mixed catalyst system, such as sodium iodide and a second component like sodium bromide.[8]

-

Reaction Conditions: Heat the mixture to 180-200 °C.

-

Product Isolation: The product, 1-cyclopropylethanone, is formed and can be continuously distilled from the reaction mixture. This simultaneous reaction and separation drive the equilibrium towards the product.

-

Purification: The collected distillate can be further purified by fractional distillation to yield pure 1-cyclopropylethanone (CAS RN: 765-43-5).[9][10]

Step 2: α-Bromination of 1-Cyclopropylethanone

The α-bromination of ketones is a well-established transformation in organic synthesis.[11][12][13] For 1-cyclopropylethanone, direct bromination at the tertiary α-carbon of the cyclopropyl ring is the desired outcome.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 1-cyclopropylethanone in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

-

Reagent Addition: Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent to the reaction mixture at room temperature.[11] The reaction can be monitored by the disappearance of the bromine color. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of acid can be used as a milder brominating agent.

-

Reaction Work-up: Upon completion, the reaction mixture is quenched with a reducing agent like sodium thiosulfate solution to remove any excess bromine.

-

Extraction and Purification: The product is extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of analogous compounds.[14][15][16]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Singlet at ~2.4 ppm (3H, -COCH₃) - Two multiplets in the range of 1.2-1.8 ppm (4H, cyclopropyl -CH₂) |

| ¹³C NMR | - Carbonyl carbon (~205 ppm) - Quaternary cyclopropyl carbon bearing bromine (~40 ppm) - Methyl carbon (~25 ppm) - Two cyclopropyl methylene carbons (~20 ppm) |

| IR Spectroscopy | - Strong C=O stretch at ~1700 cm⁻¹ - C-H stretches of methyl and cyclopropyl groups (~2900-3000 cm⁻¹) - C-Br stretch (~600-700 cm⁻¹) |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 162 and 164 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) - Major fragment at m/z 120 and 122 (loss of acetyl group) - Base peak at m/z 43 (acetyl cation, [CH₃CO]⁺) |

Reactivity and Synthetic Applications

This compound is a bifunctional molecule with two primary sites of reactivity: the carbonyl group and the carbon-bromine bond.

Caption: Primary reactivity sites of this compound.

Reactions at the Carbonyl Group:

The ketone functionality can undergo a wide range of standard carbonyl chemistry, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol.

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactions at the Carbon-Bromine Bond:

The C-Br bond at the cyclopropyl ring is a key site for synthetic transformations.

-

Nucleophilic Substitution: While challenging at a tertiary center, under certain conditions, nucleophiles could displace the bromide.

-

Organometallic Coupling Reactions: The compound could potentially participate in cross-coupling reactions (e.g., Suzuki, Stille) after conversion to an organometallic species.

-

Radical Reactions: The C-Br bond can be a precursor for radical generation, enabling various radical-mediated transformations.

Applications in Drug Discovery

The cyclopropyl moiety is a privileged scaffold in medicinal chemistry, known to enhance metabolic stability, improve potency, and reduce off-target effects.[17] The introduction of a 1-(1-ethanoyl)cyclopropyl group with a bromine handle offers a versatile platform for the synthesis of novel drug candidates.

Potential applications in drug development include:

-

Scaffold for Library Synthesis: The dual reactivity of this compound makes it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening.

-

Bioisosteric Replacement: The cyclopropyl ketone moiety can act as a bioisostere for other chemical groups, allowing for fine-tuning of a drug candidate's properties.

-

Introduction of 3D-character: The rigid, three-dimensional nature of the cyclopropyl ring can help to optimize the binding of a molecule to its biological target.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the precautions appropriate for α-bromo ketones, which are generally considered to be lachrymatory and skin irritants.

General Safety Precautions: [18][19]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, while not yet a commonplace reagent, represents a molecule of significant synthetic potential. Its preparation from readily available starting materials via established chemical transformations is straightforward. The combination of a reactive carbonyl group and a versatile carbon-bromine bond on a rigid cyclopropyl scaffold makes it a highly attractive building block for organic synthesis and, in particular, for the discovery and development of new therapeutic agents. This technical guide provides a solid foundation for researchers to explore the chemistry and applications of this promising compound.

References

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved January 18, 2026, from [Link]

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. Retrieved January 18, 2026, from [Link]

-

Bohrium. (2025). The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade. Ask this paper. Retrieved January 18, 2026, from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

ChemSynthesis. (2025). (1Z)-1-cyclopropylethanone O-(2-oxiranylmethyl)oxime. ChemSynthesis. Retrieved January 18, 2026, from [Link]

-

ChemSynthesis. (2025). 1-cyclopropylethanone. ChemSynthesis. Retrieved January 18, 2026, from [Link]

-

Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2974-2976. [Link]

-

1-Cyclopropylethanone (CAS 765-43-5) - Premium Quality Ketone Supplier. (n.d.). A website for a chemical supplier. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Wikipedia. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone. Google Patents.

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. PubChem. Retrieved January 18, 2026, from [Link]

-

ATB (Automated Topology Builder). (n.d.). 1-Cyclopropylethanone. ATB. Retrieved January 18, 2026, from [Link]

-

Charette, A. B., & Bull, J. A. (2009). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 131(3), 954-962. [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). One‐pot synthesis of cholorcyclopropyl ketones. ResearchGate. Retrieved January 18, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Cheméo. Retrieved January 18, 2026, from [Link]

-

SIELC Technologies. (2018). Ethanone, 1-(1-chlorocyclopropyl)-. SIELC Technologies. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl- (IR Spectrum). NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. ResearchGate. Retrieved January 18, 2026, from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method. Google Patents.

- Google Patents. (n.d.). DE19732292A1 - Halogenation of cyclopropyl-methyl ketone. Google Patents.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Alpha Halogenation of Ketones and Aldehydes. OpenOChem Learn. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-cyclopropyl- (Gas Phase IR Spectrum). NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 80(19), 5323-5324. [Link]

-

Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. University of California, Berkeley. Retrieved January 18, 2026, from [Link]

-

International Atomic Energy Agency. (n.d.). Safe Handling of Radioisotopes. IAEA. Retrieved January 18, 2026, from [Link]

-

Chad's Prep. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry. YouTube. Retrieved January 18, 2026, from [Link]

-

Environment, Health & Safety. (n.d.). Handling and Storing Radioactive Materials Form. University of California, Berkeley. Retrieved January 18, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(1-Chlorocyclopropyl)ethanone | CymitQuimica [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method - Google Patents [patents.google.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Ethanone, 1-cyclopropyl- (CAS 765-43-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1-Cyclopropylethanone | C5H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 17. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to 1-(1-Bromocyclopropyl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-(1-Bromocyclopropyl)ethanone, a fascinating and synthetically versatile building block. While specific experimental data for this compound is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from closely related analogs to offer a robust understanding of its synthesis, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the unique chemical properties of this and similar α-halocyclopropyl ketones.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound

Synonyms:

-

1-Acetyl-1-bromocyclopropane

-

Methyl 1-bromocyclopropyl ketone

The structure consists of an ethanone (acetyl) group attached to a cyclopropyl ring at the C1 position, which also bears a bromine atom.

| Identifier | Value | Source |

| Molecular Formula | C₅H₇BrO | Calculated |

| Molecular Weight | 163.01 g/mol | Calculated |

| Canonical SMILES | CC(=O)C1(Br)CC1 | Calculated |

| InChIKey | InChIKey=VOMZJJVBGXJNAQ-UHFFFAOYSA-N | Calculated |

While a specific CAS number for this compound is not readily found in major chemical databases, the related compound, 1-(1-chlorocyclopropyl)ethanone, is registered under CAS number 63141-09-3[1].

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several logical retrosynthetic disconnections. Based on established methodologies for the formation of α-haloketones and cyclopropane rings, two primary synthetic strategies are proposed.

Strategy 1: α-Bromination of a Cyclopropyl Ketone Precursor

A common and effective method for the synthesis of α-haloketones is the direct halogenation of a ketone enol or enolate.[2][3]

Figure 1: Proposed synthesis of this compound via α-bromination.

Experimental Protocol (Hypothetical):

-

To a solution of 1-cyclopropylethanone (1.0 eq) in a suitable inert solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), or irradiate the reaction mixture with a UV lamp.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safer alternative to liquid bromine for allylic and benzylic brominations, and it is also effective for the α-bromination of ketones under radical conditions.

-

Radical Initiator/Light: The reaction at the tertiary carbon of the cyclopropyl ring is likely to proceed via a radical mechanism.

-

Inert Solvent: Carbon tetrachloride is a traditional solvent for radical halogenations, although safer alternatives like cyclohexane or acetonitrile could be explored.

Strategy 2: Cyclopropanation of a Brominated Alkene

An alternative approach involves the formation of the cyclopropane ring as a later step in the synthesis.

Sources

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 1-(1-Bromocyclopropyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 1-(1-Bromocyclopropyl)ethanone, a notable halogenated cyclopropyl ketone. While its chloro-analog has gained significant attention as a key intermediate in the synthesis of the broad-spectrum fungicide prothioconazole, the history and synthesis of the bromo-derivative are rooted in the fundamental principles of organic chemistry, particularly the Favorskii rearrangement. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering insights into its historical context, detailed synthetic protocols, and the mechanistic underpinnings of its formation.

Introduction and Significance

This compound, with the chemical formula C₅H₇BrO, is a fascinating molecule that combines the steric strain and unique reactivity of a cyclopropane ring with the influence of a halogen and a ketone functional group. The presence of a bromine atom at a quaternary carbon center within a three-membered ring makes it a valuable synthetic intermediate. The electron-withdrawing nature of the carbonyl group and the bromine atom activates the cyclopropane ring for various nucleophilic attacks and rearrangements.

The significance of this class of compounds is underscored by the extensive industrial synthesis of its chloro-analog, 1-(1-chlorocyclopropyl)ethanone, a critical building block for the fungicide prothioconazole.[1][2][3] This highlights the potential of this compound as a versatile precursor in agrochemistry and medicinal chemistry for the introduction of the 1-acetylcyclopropyl moiety into larger molecular scaffolds. Understanding its synthesis is not merely an academic exercise but holds practical implications for the development of novel bioactive molecules.

Historical Context and the Dawn of Cyclopropyl Ketone Synthesis

The direct "discovery" of this compound is not marked by a singular, celebrated event but is rather an outcome of the broader exploration of α-halo ketone chemistry, most notably the Favorskii rearrangement , first reported by the Russian chemist Alexei Yevgrafovich Favorskii in 1894.[1][4] This reaction, involving the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, laid the foundational principles for the synthesis of cyclopropanones and their subsequent ring-opening.[2][5]

The core of what would become the primary route to 1-(1-halocyclopropyl)ethanones is an intramolecular variation of this chemistry. The key insight was that a suitably substituted acyclic ketone with two leaving groups could undergo an intramolecular cyclization to form a cyclopropane ring.

The mechanism, now understood to often proceed through a cyclopropanone intermediate, was a subject of considerable study.[1][6] Early work focused on the rearrangement of α-haloketones with α'-hydrogens, which, upon deprotonation, form an enolate that subsequently displaces the halide to form the cyclopropanone.[2][5]

The synthesis of compounds like this compound represents a specific application of these principles, where an intramolecular S N 2 reaction, prompted by an enolate, forms the strained three-membered ring.

Synthetic Methodologies: A Journey from Theory to Industrial Application

The most prominent and industrially relevant synthetic route to 1-(1-halocyclopropyl)ethanones is the base-induced cyclization of a γ-dihalo-ketone. This approach is extensively documented for the chloro-analog and is directly applicable to the synthesis of this compound.

The Favorskii-like Intramolecular Cyclization

The primary pathway involves the treatment of a 3,5-dihalo-2-pentanone with a base. In the case of our target molecule, this would be 3,5-dibromo-2-pentanone. The mechanism proceeds as follows:

-

Enolate Formation: A base abstracts an acidic α-proton from the C1 position (the methyl group) of the pentanone, forming an enolate.

-

Intramolecular Nucleophilic Attack: The resulting enolate then acts as a nucleophile, attacking the carbon bearing the bromine atom at the C3 position in an intramolecular S N 2 reaction.

-

Ring Closure: This attack displaces the bromide ion and forms the cyclopropane ring, yielding 1-(1-bromo-2-(bromomethyl)cyclopropyl)ethanone.

-

Second Cyclization (Favorskii Rearrangement): In a subsequent step, another equivalent of base promotes a second intramolecular cyclization, leading to the final product. However, the more direct and controlled industrial methods focus on the cyclization of 3,5-dihalopentanones.

The choice of base and solvent is critical for optimizing the yield and minimizing side reactions. Strong bases such as sodium hydroxide or potassium hydroxide are commonly used, often in a biphasic system with a phase-transfer catalyst like a quaternary ammonium salt to facilitate the reaction between the aqueous base and the organic substrate.[6]

Diagram of the Favorskii-like Cyclization Mechanism:

Caption: Mechanism of this compound synthesis.

Synthesis from α-Acetyl-γ-butyrolactone

An alternative and often high-yielding industrial method, primarily developed for the chloro-analog, starts from α-acetyl-γ-butyrolactone. This approach offers better control and avoids the direct handling of potentially unstable dihaloketones.

-

Halogenation of the Lactone: α-Acetyl-γ-butyrolactone is first halogenated, for instance, using sulfuryl chloride (for the chloro-analog) or a suitable brominating agent.

-

Acid-Catalyzed Hydrolysis and Decarboxylation: The resulting halo-lactone is then treated with a strong acid, such as hydrochloric acid. This step opens the lactone ring and induces decarboxylation to form the 3-halo-5-hydroxy-2-pentanone.

-

Conversion of Hydroxyl to Halide: The hydroxyl group is subsequently converted to a halide, creating the 3,5-dihalo-2-pentanone precursor in situ.

-

Base-Induced Cyclization: Finally, the addition of a base triggers the intramolecular cyclization as described previously.

Workflow for the Synthesis from α-Acetyl-γ-butyrolactone:

Caption: Synthetic workflow from α-acetyl-γ-butyrolactone.

Quantitative Data Summary

While specific yield and condition data for the synthesis of this compound is less prevalent in the literature compared to its chloro-counterpart, the following table summarizes typical conditions and outcomes for the analogous cyclization of 3,5-dichloro-2-pentanone, which are expected to be comparable.

| Precursor | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3,5-Dichloro-2-pentanone | 20% NaOH (aq) | Tetrabutylammonium hydrogen sulfate | None (Biphasic) | Reflux | 72.1 | [6] |

| 3,5-Dichloro-2-pentanone | Alkali | Phase-transfer catalyst | Polyhydric alcohol | 110-130 | 92 | [7] |

| 3,5-Dichloro-2-pentanone | Liquid caustic soda | Quaternary ammonium salt | Micro flow reactor | 80-90 | High | [8] |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the analogous 1-(1-chlorocyclopropyl)ethanone and represent a robust starting point for the synthesis of this compound, with the substitution of the chlorinated precursor for a brominated one.

Protocol 1: Cyclization of 3,5-Dibromo-2-pentanone

Objective: To synthesize this compound via intramolecular cyclization.

Materials:

-

3,5-Dibromo-2-pentanone (1 equivalent)

-

20% Sodium hydroxide solution (2-3 equivalents)

-

Tetrabutylammonium hydrogen sulfate (0.05 equivalents)

-

Dichloromethane (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dibromo-2-pentanone and the 20% sodium hydroxide solution.

-

Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate, to the biphasic mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for 1.5 to 3 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Spectroscopic and Physical Data (Predicted and Analogous)

-

Molecular Formula: C₅H₇BrO

-

Molecular Weight: 163.01 g/mol

-

Appearance: Likely a colorless to pale yellow liquid.

Expected Spectroscopic Features:

-

¹H NMR:

-

A singlet for the acetyl methyl protons (CH₃) around δ 2.2-2.5 ppm.

-

Two sets of multiplets for the diastereotopic cyclopropyl methylene protons (CH₂) between δ 1.0-2.0 ppm.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (C=O) around δ 200-210 ppm.

-

A signal for the quaternary carbon bearing the bromine atom (C-Br) around δ 30-40 ppm.

-

A signal for the acetyl methyl carbon (CH₃) around δ 25-30 ppm.

-

A signal for the cyclopropyl methylene carbons (CH₂) around δ 20-30 ppm.

-

-

IR Spectroscopy:

-

A strong absorption band for the carbonyl (C=O) stretch around 1690-1710 cm⁻¹.

-

C-H stretching vibrations for the methyl and methylene groups around 2900-3000 cm⁻¹.

-

Characteristic cyclopropane C-H stretching vibrations above 3000 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 162 and 164.

-

A prominent fragment from the loss of the acetyl group (M-43) at m/z 119 and 121.

-

A base peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43.

-

Conclusion

This compound, while less prominent in the literature than its chloro-analog, is a molecule of significant synthetic interest. Its history is intertwined with the development of one of organic chemistry's classic name reactions, the Favorskii rearrangement. Modern synthetic approaches, refined for industrial applications, provide efficient and scalable routes to this class of compounds. This guide has provided a comprehensive overview of its historical context, detailed the most effective synthetic methodologies, and offered a framework for its characterization. As the demand for novel, structurally complex molecules in agrochemistry and pharmaceuticals continues to grow, the utility of versatile building blocks like this compound is poised to expand, making a thorough understanding of its chemistry essential for the modern synthetic chemist.

References

- WO2018023980A1 - Method for synthesizing prothioconazole intermediate 1-chloro-1-acetyl cyclopropane - Google P

-

Favorskii rearrangement - Wikipedia. (URL: [Link])

-

FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (URL: [Link])

- Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole - Educational Innovations and Emerging Technologies. (URL: not available)

-

Favorskii Rearrangement of some a-Bromo-ketones - CORE. (URL: [Link])

- Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (URL: not available)

-

Favorskii Rearrangement - YouTube. (URL: [Link])

-

Favorskii Reaction - Organic Chemistry Portal. (URL: [Link])

- CN104151149A - Synthetic method for 1-acetyl-1-cyclopropane chloride - Google P

- Synthesis of the Intermediate for Prothioconazole - CABI Digital Library. (URL: not available)

-

Synthetic route to prothioconazole | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Favorskii Rearrangement - NROChemistry. (URL: [Link])

- CN105859533A - Preparation method for 1-acetyl-1-chloro-cyclopropane - Google P

- CN110627627A - Preparation method of 1- (1-chlorocyclopropyl) -2- (2-chlorphenyl)

Sources

- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Favorskii Reaction [organic-chemistry.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Chapter - Recent Developments in Intramolecular Cyclization Reactions via Carbon-heteroatom (CX) Bond Formation | Bentham Science [benthamscience.com]

- 8. CN110627627A - Preparation method of 1- (1-chlorocyclopropyl) -2- (2-chlorphenyl) ethanone and intermediate thereof - Google Patents [patents.google.com]

A Technical Guide to the Reactivity Profile of the Bromocyclopropyl Group for Advanced Synthesis

Abstract

The bromocyclopropyl group is a cornerstone in modern synthetic chemistry, serving as a versatile building block for introducing the highly sought-after cyclopropyl motif into complex molecular architectures. Its unique reactivity is dictated by the inherent ring strain and electronic properties of the three-membered carbocycle, combined with the characteristics of the carbon-bromine bond. This guide provides an in-depth analysis of the bromocyclopropyl group's reactivity profile, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing its behavior in key reaction classes, including the dominant, non-classical formal nucleophilic substitution via an elimination-addition pathway, transition metal-catalyzed cross-coupling reactions, radical-mediated transformations, and concerted ring-opening reactions. By elucidating the causality behind experimental choices and providing field-proven protocols, this document serves as a technical resource for harnessing the synthetic potential of this valuable functional group, particularly in the context of medicinal chemistry and materials science.

Introduction: The Unique Physicochemical Landscape of the Cyclopropyl Moiety

The synthetic utility of the bromocyclopropyl group is a direct consequence of the unusual structural and electronic properties of the cyclopropane ring itself. Understanding these fundamentals is critical to predicting and controlling its reactivity.

The Structural and Electronic Character of the Cyclopropane Ring

The cyclopropane ring is the smallest possible carbocycle, with C-C-C bond angles compressed to 60° from the ideal sp³ tetrahedral angle of 109.5°.[1] This deviation induces significant angle strain (approximately 27.5 kcal/mol), which is a primary driving force for many of its reactions.[2] To accommodate this geometry, the carbon atoms undergo rehybridization. The C-C bonds possess more p-character than typical alkanes, resulting in what are known as "bent bonds" or Walsh orbitals.[2] This increased p-character gives the cyclopropane C-C bonds partial double-bond character, allowing them to interact and conjugate with adjacent p-orbitals.[1][2]

The Influence of Bromine Substitution

The introduction of a bromine atom onto the cyclopropane ring installs two key reactive features:

-

A Good Leaving Group: The bromide ion (Br⁻) is a stable species, making the C-Br bond susceptible to cleavage.

-

An Electrophilic Carbon Center: Due to the high electronegativity of bromine, the C-Br bond is polarized, rendering the attached carbon atom electron-deficient and a target for nucleophiles.[3]

Implications for Reactivity

The combination of high ring strain and the electrophilic C-Br bond creates a unique reactivity profile. While one might anticipate classical substitution reactions, the strained ring system often forbids or disfavors these pathways, leading to alternative, more complex mechanisms. The propensity of the ring to undergo reactions that release this strain is a recurring theme in its chemistry.[1][4]

Synthesis of Bromocyclopropyl Building Blocks

Access to bromocyclopropyl derivatives is crucial for their use in synthesis. Several reliable methods have been established. A classical approach is the Hunsdiecker reaction, where a silver salt of cyclopropanecarboxylic acid is treated with bromine.[5][6] Modern variations have been developed to avoid the use of heavy metals, such as a two-step radical decarboxylative bromination starting from cyclopropanecarboxylic acid.[7]

Representative Protocol: Hunsdiecker-type Synthesis of Bromocyclopropane[7]

This protocol is based on the procedure reported in Organic Syntheses.

-

Setup: A three-necked flask is equipped with a dropping funnel, reflux condenser, and a mechanical stirrer. The flask is charged with red mercuric oxide (0.11 mol) and 1,1,2,2-tetrachloroethane (60 mL).

-

Reagent Addition: A solution of bromine (0.20 mol) and cyclopropanecarboxylic acid (0.20 mol) in tetrachloroethane (50 mL) is added dropwise to the stirred suspension over 45 minutes. The temperature is maintained at 30–35°C using a water bath.

-

Reaction: The mixture is stirred until the evolution of carbon dioxide ceases, indicating the reaction is complete.

-

Workup: The flask is cooled in an ice bath, and the contents are filtered. The filter cake is washed with fresh tetrachloroethane.

-

Purification: The combined filtrates are dried over calcium chloride. Any excess bromine can be quenched by the dropwise addition of allyl alcohol. The final product is purified by fractional distillation to yield bromocyclopropane.

Nucleophilic Substitution Reactions: Beyond Classical SN2 Pathways

The reaction of bromocyclopropanes with nucleophiles is one of their most synthetically valuable transformations. However, the mechanism deviates significantly from that of typical alkyl halides.

The Challenge of Direct Substitution

The bimolecular nucleophilic substitution (SN2) reaction is highly disfavored for bromocyclopropane.[8] The SN2 mechanism requires the nucleophile to attack the carbon atom from the side opposite the leaving group (backside attack), proceeding through a trigonal bipyramidal transition state.[9] For a cyclopropyl substrate, achieving the ~120° bond angles required in this transition state would introduce an insurmountable amount of additional ring strain, making this pathway energetically inaccessible.[8]

Caption: Energetic barrier for the SN2 reaction on bromocyclopropane.

The Elimination-Addition Mechanism: A Dominant Paradigm

The primary pathway for the formal substitution of bromocyclopropanes is a two-step elimination-addition sequence.[10][11] This process involves the initial formation of a highly reactive cyclopropene intermediate, which then undergoes nucleophilic addition.

-

Step 1: 1,2-Dehydrobromination: In the presence of a base (e.g., KOH, t-BuOK), the bromocyclopropane undergoes an E2 elimination reaction. A proton on the adjacent carbon is abstracted, and the bromide ion is eliminated, forming a double bond within the three-membered ring to yield a cyclopropene.[10]

-

Step 2: Nucleophilic Addition: The cyclopropene intermediate is highly strained and electrophilic. It readily reacts with a nucleophile in a strain-release-driven addition reaction to form the final substituted cyclopropane product.[10][11]

This mechanism circumvents the high-energy SN2 transition state and explains the successful reaction with a wide range of nucleophiles.

Caption: The elimination-addition pathway for formal nucleophilic substitution.

Scope and Stereoselectivity

This formal substitution strategy is highly effective for a variety of nucleophiles. The diastereoselectivity of the addition step can often be controlled, typically favoring the formation of the thermodynamically more stable trans-isomer, especially when an epimerization step is included.[10]

| Nucleophile Class | Representative Nucleophiles | Typical Conditions | Outcome | Reference |

| Nitrogen-based | Azoles (pyrroles, indoles), amides, sulfonamides | KOH or t-BuOK, THF, 55-80°C | High yields, often with high trans-diastereoselectivity. | [10][12] |

| Oxygen-based | Alcohols, phenols | t-BuOK, THF, 80°C | Good to excellent yields of cyclopropyl ethers. | [11] |

| Sulfur-based | Thiols | t-BuOK, THF | Efficient formation of cyclopropyl thioethers. | [10] |

Detailed Experimental Protocol: Formal Substitution with Pyrrole[11]

-

Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the substituted bromocyclopropane (1.0 equiv), pyrrole (1.5 equiv), powdered potassium hydroxide (3.0 equiv), and 18-crown-6 (0.1 equiv).

-

Reaction: Add anhydrous tetrahydrofuran (THF) and heat the mixture to 55°C. Stir vigorously for 12-18 hours, monitoring the reaction by TLC or GC-MS.

-

Epimerization (for trans-selectivity): After cooling, add tert-butoxide (t-BuOK, 2.0 equiv) and heat the mixture to 80°C for an additional 12-18 hours to drive the equilibrium to the more stable trans-isomer.

-

Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to isolate the N-cyclopropyl pyrrole.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C(sp³)-Br bond of bromocyclopropane is an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful method for forming C-C and C-heteroatom bonds.[13] These reactions have become indispensable in pharmaceutical and materials synthesis.[14]

Principle and Significance

In a typical cross-coupling reaction, a transition metal catalyst (most commonly palladium- or nickel-based) facilitates the reaction between an organometallic reagent (the nucleophilic partner) and an organic halide (the electrophilic partner).[14] For bromocyclopropanes, this allows for the direct attachment of aryl, heteroaryl, alkyl, and other groups to the cyclopropyl ring.

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Key Methodologies

-

Suzuki-Miyaura Coupling: Reacts bromocyclopropane with a cyclopropyl- or aryl-boronic acid/ester in the presence of a palladium catalyst and a base to form a C-C bond.[15]

-

Sonogashira Coupling: Couples bromocyclopropane with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to form a cyclopropyl-alkyne bond.

-

Buchwald-Hartwig Amination: Forms a C-N bond by reacting bromocyclopropane with an amine, catalyzed by a palladium complex with specialized phosphine ligands.

Causality in Catalyst and Ligand Choice

The success of these reactions hinges on the catalyst system.

-

Metal Choice: Palladium is the most common catalyst due to its versatile and well-understood catalytic cycle. Nickel is a more earth-abundant and cost-effective alternative that is gaining prominence.[16]

-

Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands stabilize the metal center, promote the crucial oxidative addition step (cleavage of the C-Br bond), and facilitate the final reductive elimination step that forms the product and regenerates the active catalyst.

Radical-Mediated Transformations

The C-Br bond can undergo homolytic cleavage when exposed to radical initiators or light, opening up a range of radical-based transformations.[17]

Generation and Fate of the Cyclopropyl Radical

A radical initiator, like azobisisobutyronitrile (AIBN), can trigger the formation of a cyclopropyl radical.[18] This high-energy intermediate can then participate in several downstream processes.

Radical Chain Reactions: Dehalogenation

A classic application is the reductive dehalogenation of bromocyclopropane using a radical chain reaction mechanism with a reagent like tributyltin hydride (Bu₃SnH).[18]

-

Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•).

-

Propagation (Step A): The Bu₃Sn• radical abstracts the bromine atom from bromocyclopropane, forming stable Bu₃SnBr and a cyclopropyl radical.

-

Propagation (Step B): The cyclopropyl radical abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the desired cyclopropane product and regenerating the Bu₃Sn• radical, which continues the chain.

-

Termination: Two radical species combine to end the chain.[17][19]

Caption: Radical chain mechanism for the dehalogenation of bromocyclopropane.

Solvolytic and Concerted Ring-Opening Reactions

Under certain conditions, particularly solvolysis in a polar solvent, bromocyclopropanes can undergo electrocyclic ring-opening. This process is highly stereospecific and is governed by orbital symmetry rules.

The Woodward-Hoffmann-DePuy Rule

The stereochemical outcome of the electrocyclic ring-opening of cyclopropyl halides is predicted by the Woodward-Hoffmann-DePuy rule.[20][21] This rule states that the ring-opening is a concerted process where the C-Br bond breaks as the C-C bond opposite to it cleaves. The process occurs via a disrotatory motion of the terminal groups. Due to orbital symmetry constraints, only one of the two possible disrotatory pathways is energetically accessible.[20] This torquoselectivity is a result of charge donation from the dissociating C-C bond into the antibonding orbital of the breaking C-Br bond.[21]

Caption: Concerted electrocyclic ring opening of a bromocyclopropane.

Applications in Drug Discovery and Development

The cyclopropyl ring is a privileged structural motif in medicinal chemistry, and the bromocyclopropyl group is a key intermediate for its installation.[22][23]

The Bromocyclopropyl Group as a Key Intermediate

Many complex pharmaceutical agents containing a cyclopropyl ring are synthesized using bromocyclopropane derivatives as starting materials or key intermediates. The reactions described in this guide—particularly formal nucleophilic substitutions and cross-coupling reactions—are routinely employed in the synthesis of these bioactive molecules.[4][24]

Bioisosteric Replacement and Pharmacokinetic Modulation

The cyclopropyl group is often used as a bioisostere for other chemical groups, like alkenes or carbonyls.[25] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a biological target.[25][26] Furthermore, the replacement of a metabolically labile group with a stable cyclopropyl ring can significantly improve a drug's metabolic stability and overall pharmacokinetic profile.[26]

| Drug Name | Therapeutic Area | Role of Cyclopropyl Group |

| Ciprofloxacin | Antibiotic | Essential for DNA gyrase inhibitory activity. |

| Pradofloxacin | Veterinary Antibiotic | Enhances antibacterial efficacy.[10] |

| Simeprevir | Hepatitis C Antiviral | Part of the macrocyclic structure, contributing to binding affinity. |

| Grazoprevir | Hepatitis C Antiviral | Key structural component for protease inhibition. |

Conclusion and Future Outlook

The reactivity of the bromocyclopropyl group is a fascinating interplay of ring strain, electronics, and reaction mechanism. While direct SN2 substitution is largely inaccessible, chemists have developed a powerful toolkit of alternative transformations. The elimination-addition pathway provides a robust platform for formal nucleophilic substitution, while transition metal-catalyzed cross-coupling offers a direct route for C-C and C-heteroatom bond formation. Complemented by radical and ring-opening reactions, these methods solidify the bromocyclopropyl moiety as a critical building block for modern organic synthesis. Future research will likely focus on developing even more efficient and stereoselective catalytic methods, expanding the scope of accessible nucleophiles and coupling partners, and applying these strategies to the synthesis of next-generation pharmaceuticals and functional materials.

References

-

Rubin, M., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. [Link]

-

Rubin, M., et al. (2013). Formal Substitution of Bromocyclopropanes with Nitrogen Nucleophiles. The Journal of Organic Chemistry. [Link]

-

de Lera, A. R., et al. (2004). Solvolytic ring-opening reactions of cyclopropyl bromides. An assessment of the Woodward-Hoffmann-DePuy rule. The Journal of Organic Chemistry. [Link]

-

Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Rubin, M., et al. (2009). Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Journal of the American Chemical Society. [Link]

-

Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

de Lera, A. R., et al. (2004). Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. The Journal of Organic Chemistry. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Fiveable. (n.d.). Cyclopropyl Definition. Organic Chemistry Key Term. [Link]

-

Homework.Study.com. (n.d.). Why doesn't bromocyclopropane react under SN2 conditions?. [Link]

-

Wang, Y., et al. (2022). Review of cyclopropyl bromide synthetic process. ResearchGate. [Link]

-

Gál, B. (2013). The chemistry and biology of cyclopropyl compounds. Burns Group, Stanford University. [Link]

-

Wikipedia. (n.d.). Bromocyclopropane. [Link]

- Google Patents. (2015). CN104892355A - Novel method for synthesizing cyclopropyl bromide.

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

-

Singh, U., et al. (2023). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. ResearchGate. [Link]

-

MDPI Books. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]

-

Kostas, I. D. (2020). Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

-

ResearchGate. (n.d.). Transition metal‐catalyzed cross‐coupling reaction of previous work. [Link]

-

Nemr, M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2019). 6.7: Stereochemistry of the SN2 Reaction. [Link]

-

Lumen Learning. (n.d.). 18.4. Radical reactions in practice. Organic Chemistry II. [Link]

-

Chemistry LibreTexts. (2023). 4: Radical Reactions. [Link]

-

Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

-

Organic Syntheses. (n.d.). Bromocyclopropane. [Link]

-

Chemistry LibreTexts. (2023). 12.2: Radical Reactions. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Bromocyclopropane - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104892355A - Novel method for synthesizing cyclopropyl bromide - Google Patents [patents.google.com]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi-res.com [mdpi-res.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Solvolytic ring-opening reactions of cyclopropyl bromides. An assessment of the Woodward-Hoffmann-DePuy rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. scientificupdate.com [scientificupdate.com]

- 23. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for 1-(1-Bromocyclopropyl)ethanone

An In-depth Technical Guide to the Stability and Storage of 1-(1-Bromocyclopropyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule

This compound is a valuable synthetic intermediate characterized by two key reactive features: a strained cyclopropyl ring and an α-bromo ketone functional group. This unique combination makes it a versatile building block in organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and agrochemical research. However, the very features that impart its synthetic utility also render it susceptible to specific degradation pathways. The strained three-membered ring and the labile carbon-bromine bond necessitate a thorough understanding of its stability profile to ensure its integrity during storage and handling.

This guide provides a comprehensive overview of the intrinsic stability of this compound, delineates its potential degradation pathways, and establishes field-proven protocols for its proper storage and stability assessment. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge required to maintain the quality and reliability of this important reagent.

Chemical Profile and Intrinsic Stability

The stability of this compound is governed by the interplay of its functional groups. Understanding these structural elements is paramount to predicting its behavior under various environmental conditions.

-

The α-Bromo Ketone Moiety: This is the primary site of reactivity. The electron-withdrawing nature of the carbonyl group acidifies the α-protons (on the methyl group) and polarizes the adjacent C-Br bond. α-Bromo ketones are known to be sensitive to nucleophiles, bases, and light.[1][2] The carbon-bromine bond is weaker than a carbon-chlorine bond, making α-bromoketones generally less stable than their chlorinated analogs.[1]

-

The Cyclopropyl Ring: This three-membered ring system possesses significant ring strain (approximately 27.5 kcal/mol). While this strain is a source of synthetic potential, it can also be a thermodynamic driving force for ring-opening reactions under certain conditions, such as high thermal stress or in the presence of specific catalysts.[3][4]

The combination of these features suggests that this compound is likely sensitive to moisture, light, elevated temperatures, and pH extremes.

Potential Degradation Pathways

Based on its chemical structure, several degradation pathways can be anticipated. These pathways are critical to understand as they inform the development of stability-indicating analytical methods and define appropriate storage conditions.

-

Hydrolytic Degradation: In the presence of water, the compound can undergo hydrolysis. The primary pathway is likely nucleophilic substitution of the bromide ion by water or hydroxide, which would yield 1-(1-hydroxycyclopropyl)ethanone. This reaction is often accelerated at non-neutral pH.

-

Base-Catalyzed Degradation: Bases can promote two significant reactions. Firstly, dehydrobromination can occur, leading to the formation of an α,β-unsaturated ketone through an E2 elimination mechanism.[5] Secondly, under certain basic conditions, α-halo ketones are known to undergo the Favorskii rearrangement.[2]

-

Photodegradation: The carbon-bromine bond is susceptible to photolytic cleavage. Exposure to light, particularly in the UV spectrum, can generate a bromine radical and a carbon-centered radical.[6][7] These radical species can initiate a cascade of complex degradation reactions, leading to a mixture of impurities and potential polymerization.

-

Thermal Degradation: Elevated temperatures can provide the necessary activation energy for decomposition. For cyclopropyl ketones, thermal stress can induce ring-opening or rearrangement reactions.[8][9] The presence of the bromine atom may lower the thermal stability compared to its non-brominated analog, cyclopropyl methyl ketone.

A visual representation of these potential degradation routes is provided below.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is essential. The following conditions are recommended to preserve the chemical integrity of this compound.

| Parameter | Recommendation | Rationale (Causality) |

| Temperature | Store refrigerated (2-8 °C). | Minimizes the rate of potential thermal degradation and slows hydrolytic processes. Avoid freezing, which could cause water condensation upon thawing. |

| Light | Store in an amber glass vial or protect from light. | Prevents photolytic cleavage of the C-Br bond, which can initiate radical-mediated decomposition.[6] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric moisture to prevent hydrolysis and oxygen to prevent potential oxidative side-reactions, especially if radical species are formed. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents ingress of moisture and air. Ensures no reaction with the container material. |

| pH | Avoid contact with strong acids and bases. | Prevents acid- or base-catalyzed degradation, such as hydrolysis, elimination, or rearrangement reactions.[2][5] |

Experimental Protocols for Stability Assessment

To empirically validate the stability of this compound and understand its degradation profile, a systematic experimental approach is required. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Forced Degradation (Stress Testing) Protocol

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the specificity of analytical methods.[13][14] The goal is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample, protected from stress, should be analyzed concurrently.

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid compound at 80 °C for 48 hours. Dissolve in the solvent before analysis.

-

Photolytic Degradation: Expose the solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Sample Quenching: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples and the control using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to identify degradation products.

The workflow for this protocol is illustrated below.

Caption: Workflow for forced degradation (stress testing).

Long-Term and Accelerated Stability Study Protocol

This protocol establishes the re-test period or shelf life under defined storage conditions, following ICH Q1A(R2) guidelines.[11]

Objective: To evaluate the stability of this compound over time under specified temperature and humidity conditions.

Methodology:

-

Sample Preparation: Place a sufficient quantity of the compound in containers that simulate the proposed bulk packaging.

-

Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples at predetermined time points and analyze.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

-

Accelerated: 0, 3, 6 months.

-

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantify the amount of this compound remaining using a validated stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any degradation products formed.

-

Development of a Stability-Indicating Analytical Method

A self-validating system requires an analytical method that can accurately measure the active compound in the presence of its degradation products.[15] The forced degradation samples are indispensable for this purpose. An HPLC method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks, demonstrating specificity. Method development should focus on achieving baseline resolution between the main peak and all impurities generated during the stress testing.

Conclusion

This compound is an intrinsically reactive molecule whose stability is critically influenced by temperature, light, and moisture. Its primary degradation pathways include hydrolysis, base-catalyzed elimination, and photolytic decomposition. Adherence to stringent storage conditions—specifically refrigeration, protection from light, and exclusion of moisture under an inert atmosphere—is essential for preserving its chemical integrity. The implementation of systematic stability studies, including forced degradation and long-term testing, provides the empirical data necessary to ensure the quality, safety, and efficacy of this compound in research and development settings.

References

-

ICH. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

ICH. (2025). ICH releases overhauled stability guideline for consultation. RAPS. [Link]

-

ICH. Quality Guidelines. International Council for Harmonisation. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]

-

Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Apicule. Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule. [Link]

-

Rani, S., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

-

Patel, Y., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]

-

Wentzell, P. D., et al. (2021). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]

-

Wentzell, P. D., et al. (2021). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]

-

American Chemical Society. Organic Letters Journal. ACS Publications. [Link]

-

Barnes, R. P., & Tulane, V. J. The Acetylation of alpha-Bromo Ketones and their Derivatives. ElectronicsAndBooks. [Link]

-

Cole, K. P., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. [Link]

-

LibreTexts Chemistry. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

-

ResearchGate. (2017). Evaluating brominated thioxanthones as organo-photocatalysts. [Link]

-

Sadowski, M., et al. (2022). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]

-

Wang, L., et al. (2021). Reactivity of Bromine Radical with Dissolved Organic Matter Moieties and Monochloramine: Effect on Bromate Formation during Ozonation. Environmental Science & Technology. [Link]

-

van der Ham, A., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. acdlabs.com [acdlabs.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

Potential hazards and safety precautions for 1-(1-Bromocyclopropyl)ethanone

An In-Depth Technical Guide to the Potential Hazards and Safe Handling of 1-(1-Bromocyclopropyl)ethanone

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the potential hazards and recommended safety precautions for this compound (CAS No. 63141-08-2). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guidance herein is synthesized from available safety data sheets, analysis of structurally similar compounds, and established principles of chemical reactivity and toxicology.

Introduction and Chemical Profile